![molecular formula C21H28N2O2 B11117279 1-(2,4-Dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11117279.png)
1-(2,4-Dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-DIMETHYLPHENYL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-DIMETHYLPHENYL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the piperazine moiety.
Reductive amination: to attach the ethan-1-ol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic hydrogenation: for reduction steps.
High-performance liquid chromatography (HPLC): for purification.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-DIMETHYLPHENYL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-DIMETHYLPHENYL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL would depend on its specific interactions with molecular targets. Common pathways may include:
Binding to receptors: Interaction with specific receptors in the body.
Enzyme inhibition: Inhibition of enzymes involved in disease pathways.
Signal transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-DIMETHYLPHENYL)-2-[4-(4-HYDROXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
- 1-(2,4-DIMETHYLPHENYL)-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
Uniqueness
1-(2,4-DIMETHYLPHENYL)-2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H28N2O2/c1-16-4-9-20(17(2)14-16)21(24)15-22-10-12-23(13-11-22)18-5-7-19(25-3)8-6-18/h4-9,14,21,24H,10-13,15H2,1-3H3 |
InChI Key |
AJHMJOYIXVDZAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



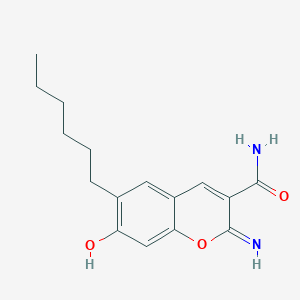
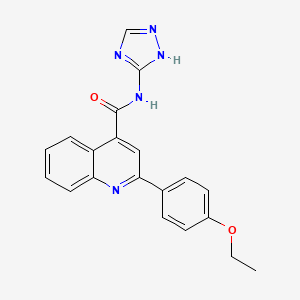

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11117225.png)
![N-(3-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117231.png)
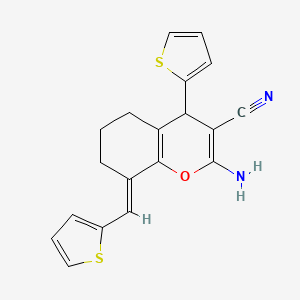
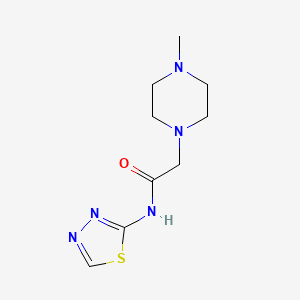
![4-[(E)-(2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)](/img/structure/B11117255.png)
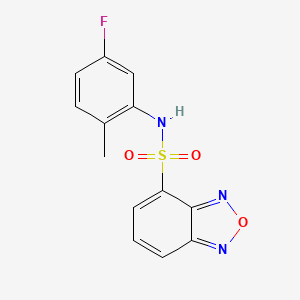
![(4E)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11117269.png)
![(2E)-3-(4-Methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11117280.png)
![N-(2-methoxyethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11117284.png)
![N-[3-(4-chlorophenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]acetamide](/img/structure/B11117287.png)
